5-Bromo-2-chloro-4-hydroxybenzonitrile SDS safety data sheet
5-Bromo-2-chloro-4-hydroxybenzonitrile SDS safety data sheet
An In-Depth Technical Guide on 5-Bromo-2-chloro-4-hydroxybenzonitrile
Safety, Handling, and Synthetic Utility in Drug Discovery
Part 1: Executive Summary & Chemical Identity
5-Bromo-2-chloro-4-hydroxybenzonitrile (CAS: 1259020-46-6) is a highly functionalized aromatic intermediate utilized primarily in the synthesis of small molecule therapeutics. Its structure—featuring a deactivated aromatic ring with three distinct functional handles (nitrile, phenol, and aryl bromide)—makes it a "privileged scaffold" for constructing biaryl systems found in kinase inhibitors and nuclear receptor modulators.
However, this structural complexity introduces specific safety challenges. The combination of the nitrile moiety (potential metabolic cyanide release) and the halogenated phenol (acidity and protein binding) necessitates a rigorous, mechanism-based safety protocol.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification | Mechanistic Implication |
| CAS Number | 1259020-46-6 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₇H₃BrClNO | Halogenated aromatic core. |
| Molecular Weight | 232.46 g/mol | Optimal range for fragment-based drug design (FBDD). |
| Appearance | White to off-white solid | Visual purity indicator; yellowing suggests oxidation. |
| Storage | 2–8°C (Refrigerate) | Prevents thermal degradation of the phenolic moiety. |
| Solubility | DMSO, Methanol | Low aqueous solubility requires organic solvents for assays. |
| Predicted pKa | ~6.0–6.5 | The ortho-chloro and meta-bromo groups significantly increase acidity compared to phenol (pKa 10), enhancing skin absorption risks. |
Part 2: Mechanistic Toxicology & Hazard Profiling
To safely handle this compound, researchers must understand the causality of its toxicity, not just the GHS labels.
The Nitrile Moiety (Metabolic Activation)
While aromatic nitriles are generally more stable than aliphatic nitriles, they pose a latent risk of cyanide release if metabolized by hepatic cytochrome P450 enzymes (specifically CYP2E1).
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Mechanism: Oxidative attack at the alpha-carbon (less relevant here) or direct displacement.
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Risk: Ingestion or high-dose inhalation may inhibit cytochrome c oxidase, leading to histotoxic hypoxia.
The Halogenated Phenol (Uncoupling & Irritation)
The 4-hydroxy group, acidified by the electron-withdrawing chlorine (C2) and bromine (C5), acts as a weak acid.
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Mechanism: Halogenated phenols can uncouple oxidative phosphorylation in mitochondria by shuttling protons across the inner mitochondrial membrane, disrupting the ATP synthesis gradient.
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Direct Effect: Severe eye irritant (Category 2A) and skin irritant (Category 2). The acidic proton allows for rapid protein denaturation upon contact with mucous membranes.
Sensitization Potential
Halogenated aromatics are frequent haptens. They can covalently bind to skin proteins (via nucleophilic aromatic substitution, S_NAr, at the chlorine position activated by the nitrile), triggering Type IV hypersensitivity reactions.
Part 3: Self-Validating Handling Protocol
This workflow is designed as a closed-loop system. Each step requires a verification "gate" before proceeding to the next, ensuring containment of the potent solid.
Diagram 1: Safe Handling Logic Flow
Caption: Operational workflow for handling 5-Bromo-2-chloro-4-hydroxybenzonitrile, emphasizing containment during the solid phase.
Detailed Protocol Steps
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Engineering Controls: All solid handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
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PPE Layering:
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Hands: Double nitrile gloves (0.11 mm minimum). The outer glove should be changed immediately upon any splash.
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Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine powder nature of the solid.
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Solubilization Strategy: To minimize inhalation risk, dissolve the solid in the reaction solvent (e.g., DMSO or DMF) inside the weighing vial before transferring it to the reaction vessel. This transitions the hazard from "Airborne Particulate" to "Liquid Containment," which is easier to manage.
Part 4: Synthetic Utility in Drug Development
For the medicinal chemist, 5-Bromo-2-chloro-4-hydroxybenzonitrile is a tri-functional scaffold. Its value lies in the orthogonal reactivity of its three substituents, allowing for sequential functionalization.
Reactivity Profile
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Phenol (C4-OH): The most nucleophilic site. Readily undergoes alkylation (Williamson ether synthesis) to attach linkers (e.g., for PROTACs) or solubilizing groups.
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Aryl Bromide (C5-Br): A prime handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It allows the installation of biaryl systems common in kinase inhibitors.
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Nitrile (C1-CN): A masked carboxylic acid or amine. It can be hydrolyzed to the amide (primary) or reduced to the benzylamine.
Diagram 2: Divergent Synthesis Pathway
Caption: Chemoselective functionalization pathways. The C5-Bromine and C4-Hydroxyl groups allow orthogonal expansion of the scaffold.
Experimental Application: Suzuki Coupling Protocol
Standard Operating Procedure for C5-Arylation
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Reagents: 1.0 eq Scaffold, 1.2 eq Aryl Boronic Acid, 0.05 eq Pd(dppf)Cl₂, 3.0 eq K₂CO₃.
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Solvent: 1,4-Dioxane/Water (4:1).
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Condition: Degas with Nitrogen for 10 mins, then heat to 80°C for 4 hours.
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Note: The C2-Chlorine is sterically hindered and electronically deactivated relative to the C5-Bromine, ensuring high regioselectivity for the bromine position.
Part 5: Emergency Response & First Aid
Logic: Treat exposure as a combined corrosive/toxic event.
| Scenario | Immediate Action | Medical Rationale |
| Eye Contact | Rinse for 15 minutes lifting eyelids.[1] | Acidic phenol causes rapid corneal opacity; immediate dilution is critical to prevent blindness. |
| Skin Contact | Wash with soap/water.[1] Do NOT use ethanol. | Ethanol increases the solubility of the phenol and may enhance transdermal absorption. |
| Ingestion | Do NOT induce vomiting. Rinse mouth.[1] | Risk of aspiration pneumonia and esophageal burns from the acidic phenol. |
| Spill Cleanup | Wet wipe method. Do not dry sweep. | Prevents generation of toxic dust. Use a 10% sodium carbonate solution to neutralize the phenol. |
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90657083, 5-Bromo-2-(4-Chloro-2-Hydroxyphenoxy)benzonitrile (Related Structure Analysis). Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitriles and Halogenated Compounds. Retrieved from [Link]
